molecular formula C12H12N10O B2625163 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide CAS No. 2034580-70-4

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide

Cat. No.: B2625163
CAS No.: 2034580-70-4
M. Wt: 312.297
InChI Key: MLBJXLHHWHQIOU-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide is a synthetic compound that features a complex structure with multiple heterocyclic rings. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide typically involves multi-step organic synthesis. The process may include:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of the triazole groups via azide-alkyne cycloaddition (click chemistry).
  • Formation of the azetidine ring through cyclization of appropriate precursors.
  • Coupling of the carboxamide group to the azetidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole or pyrimidine rings.

    Reduction: Reduction reactions could potentially modify the triazole rings or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial: Investigated for potential antimicrobial properties against bacteria and fungi.

    Anticancer: Potential use in cancer research for its ability to inhibit certain cellular pathways.

Medicine

    Drug Development: As a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism of action for 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may:

  • Inhibit enzyme activity by binding to the active site.
  • Interfere with DNA or RNA synthesis.
  • Disrupt cellular membranes or other critical structures.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole-containing compound used as an antifungal agent.

    Voriconazole: Similar structure with potent antifungal activity.

    Ribavirin: A triazole-containing antiviral drug.

Uniqueness

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide is unique due to its specific combination of heterocyclic rings and functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N10O/c23-11(19-12-16-6-17-20-12)8-2-21(3-8)9-1-10(15-5-14-9)22-7-13-4-18-22/h1,4-8H,2-3H2,(H2,16,17,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBJXLHHWHQIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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